2-Azabicyclo(2.2.1)heptane, 2-hydroxy-

説明

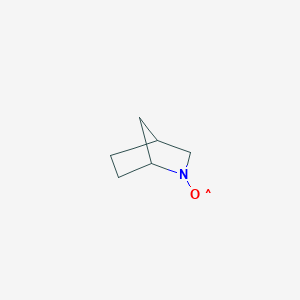

2-Azabicyclo[2.2.1]heptane, 2-hydroxy- (CAS 85689-01-6) is a bicyclic amine with a hydroxyl group at the 2-position. Its molecular formula is C₆H₁₁NO, with an average molecular weight of 112.15 g/mol . The compound features a rigid bicyclo[2.2.1]heptane skeleton, which introduces significant ring strain and stereochemical complexity.

Key properties:

- Stereochemistry: The bicyclic framework contains four stereogenic centers, enabling precise control over stereoselective reactions .

- Synthesis: Prepared via SmI₂-mediated spirocyclization cascades or aza-Diels–Alder reactions using chiral imines, achieving high enantiomeric purity .

- Applications: Serves as a chiral scaffold for ligands, catalysts, and bioactive molecules, particularly in anticancer and antiviral research .

特性

InChI |

InChI=1S/C6H10NO/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKQSJNURLJIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2[O] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006289 | |

| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85689-01-6 | |

| Record name | 2-Azabicyclo(2.2.1)heptane, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085689016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-hydroxy-2-azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the Hoffman-Loffler reaction of N-methylcyclohexylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

化学反応の分析

Types of Reactions

2-hydroxy-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

科学的研究の応用

Biological Activities

The biological activities of 2-hydroxy-7-azabicyclo(2.2.1)heptane derivatives have been extensively studied, particularly in relation to their interaction with nicotinic acetylcholine receptors (nAChRs). These interactions are crucial for their potential use in treating neurological disorders and as analgesics.

Key Findings:

- Nicotinic Receptor Modulation : Compounds derived from 2-azabicyclo(2.2.1)heptane exhibit significant affinity for nAChRs, with some derivatives showing activity comparable to nicotine itself .

- Analgesic Properties : Certain derivatives have been identified as promising candidates for analgesic agents due to their ability to modulate pain pathways effectively .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on the synthesis of various derivatives of 7-azabicyclo[2.2.1]heptane demonstrated the versatility of this compound in generating biologically active molecules. For instance, N-benzoyl-7-azabicyclo[2.2.1]heptane was synthesized as a precursor to epibatidine, a potent analgesic .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| N-benzoyl-7-azabicyclo[2.2.1]heptane | Acylation with organolithium reagents | Potent nAChR agonist |

| Hydroxy derivatives | Bis-hydroxylation | Analgesic properties |

Case Study 2: Therapeutic Applications

Research has indicated that the incorporation of the 7-azabicyclo(2.2.1)heptane skeleton into peptide structures can significantly alter their conformational properties, enhancing their biological activity . This suggests potential applications in drug design where conformational rigidity is beneficial.

作用機序

The mechanism of action of 2-hydroxy-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

2-Azabicyclo[3.2.1]octane Derivatives

Structural Differences :

6-Azabicyclo[3.2.0]heptane

Structural Contrast :

2-Azabicyclo[2.2.1]heptane Carboxylic Acid Derivatives

Functionalization :

- Derivatives like benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 85689-01-6) introduce carboxylate groups, enhancing solubility and enabling peptide coupling .

- Bioactivity : These derivatives show promise in antiviral studies, particularly against HPIV-3 and EMCV, but require conjugation to sulfonamide pharmacophores for efficacy .

Antimicrobial Activity

Conjugate Complexes :

Conjugate MIC Range (µg/mL) Synergy Factor (SF) COS–2-Azabicycloheptane 1500 0.8–1.2 COS–Cinnamic Acid 250–1000 1.5–2.3

Conjugation with chitosan oligomers (COS) or plant extracts enhances antifungal activity, though the heptane derivative remains less potent than other conjugates .

Antiviral Activity

- Dansyl- and biphenylsulfonamide derivatives inhibit HPIV-3 and EMCV replication, with EC₅₀ values in the low micromolar range .

生物活性

2-Azabicyclo(2.2.1)heptane, 2-hydroxy- (commonly referred to as ABH) is a bicyclic compound characterized by its nitrogen atom within the ring structure. This unique scaffold has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various pharmacologically active compounds. This article explores the biological activity of ABH, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ABH possesses a bicyclic structure that includes a nitrogen atom, contributing to its unique properties and biological activities. The compound's general formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 113.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

ABH has been identified as a potential antagonist of orexin receptors, which play a crucial role in regulating sleep-wake cycles and feeding behaviors. Research indicates that compounds derived from ABH may modulate orexin receptor activity, offering therapeutic avenues for treating disorders such as narcolepsy, insomnia, and obesity .

Therapeutic Applications

- Orexin Receptor Antagonism : As mentioned, ABH derivatives have shown promise in targeting orexin receptors. These receptors are implicated in various physiological processes including appetite regulation and wakefulness .

- Neurological Disorders : Due to its interaction with nicotinic acetylcholine receptors (nAChRs), ABH has been studied for its potential analgesic properties similar to those of epibatidine, a potent nAChR agonist . However, analogs aim to reduce toxicity while retaining efficacy.

- Cognitive Function : Research suggests that ABH derivatives may enhance cognitive function by modulating neurotransmitter systems associated with memory and learning .

Case Studies

- Study on Orexin Receptor Antagonists : A study published in Cell demonstrated that selective antagonism of orexin receptors using ABH derivatives could significantly reduce food intake in rodent models, indicating potential for treating obesity .

- Analgesic Properties : In a comparative study on epibatidine analogs, researchers found that certain ABH derivatives exhibited lower toxicity while maintaining analgesic effects comparable to epibatidine, thus highlighting their therapeutic potential .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

What are the primary synthetic routes for 2-hydroxy-2-azabicyclo[2.2.1]heptane?

The synthesis typically involves cyclization of amine precursors followed by hydrochloride salt formation. Key steps include:

- Cyclization : Using photochemical or thermal conditions (e.g., photochemical cycloaddition of azabicyclo[1.1.0]butanes with styrenes) .

- Hydrochloride Formation : Reacting the bicyclic amine with HCl to enhance solubility and stability .

Industrial methods employ continuous flow reactors to optimize yield (85–92%) by controlling temperature (60–80°C) and pressure .

How is the structural integrity of 2-hydroxy-2-azabicyclo[2.2.1]heptane confirmed experimentally?

- X-ray Crystallography : Resolves stereochemistry and ring strain (e.g., distinguishing exo vs. endo configurations) .

- NMR Spectroscopy : Key diagnostic signals include upfield shifts for bridgehead protons (δ 1.8–2.2 ppm) and distinct splitting patterns due to bicyclic rigidity .

- IR Spectroscopy : Confirms hydroxyl groups via O-H stretches (3200–3600 cm⁻¹) .

What are the key biological activities of this compound and its derivatives?

- DPP-4 Inhibition : Derivatives like neogliptin show IC₅₀ values of 16.8 nM, surpassing vildagliptin in hyperglycemia models .

- Antiviral Activity : Sulfonamide derivatives exhibit IC₅₀ values ranging from 1.5 µM (SARS-CoV-2) to 22 µM (EMCV), with selectivity indices >30 .

- Neuropharmacological Potential : Modulates neurotransmitter systems (e.g., acetylcholine), showing promise in neurodegenerative disease models .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from structural analogs, assay conditions, or purity. For example:

- Viral Strain Variability : IC₅₀ for SARS-CoV-2 (0.8 µM) vs. EMCV (22 µM) reflects target-specific efficacy .

- Stereochemical Purity : Enantiomeric impurities (e.g., exo vs. endo) can skew results; use chiral HPLC or X-ray to verify configurations .

- Assay Optimization : Standardize enzymatic assays (e.g., DPP-4 inhibition) with controls for pH, temperature, and co-solvents .

What advanced strategies improve stereoselective synthesis of this bicyclic scaffold?

- SmI₂-Mediated Cascade Reactions : Achieve quaternary carbon centers via spirocyclization/rearrangement (e.g., total synthesis of longeracemine core) .

- Bromine-Mediated Rearrangements : Convert N-(alkoxycarbonyl)-2-azabicyclo[2.2]hex-5-enes to rigid bicyclic structures with >90% diastereomeric excess .

- Photocatalytic Functionalization : Introduce heterocycles at bridgehead positions using Minisci-like conditions (e.g., C–H activation) .

How do structural modifications influence antitumor activity?

- Sulfonamide Derivatives : Exhibit IC₅₀ values comparable to cisplatin (e.g., 2-azabicyclo[2.2.1]heptane-2-sulfonamide inhibits tumor cell lines at 5–10 µM) .

- Methoxy Substitutions : Enhance bioavailability (e.g., 6-methoxy-3-azabicyclo[3.1.1]heptane derivatives show improved blood-brain barrier penetration) .

- Bicyclic Ring Expansion : 2-Azabicyclo[3.2.1]octane derivatives display altered receptor binding kinetics due to reduced ring strain .

Methodological Guidance

How to design experiments for optimizing synthetic yield?

- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (THF vs. DCM), and catalyst loading (5–20 mol%) to identify optimal conditions .

- In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of cyclization progress .

- Scale-Up Considerations : Transition from batch to flow reactors to mitigate exothermic risks and improve reproducibility .

What computational tools predict the compound’s reactivity?

- DFT Calculations : Model transition states for ring-opening reactions (e.g., aziridinium intermediates in ring expansions) .

- Molecular Docking : Simulate DPP-4 binding to prioritize derivatives with favorable ΔG values (< -9 kcal/mol) .

- MD Simulations : Assess conformational stability of bicyclic scaffolds in aqueous vs. lipid environments .

Data Contradictions and Validation

How to validate conflicting neuropharmacological data?

- In Vivo Models : Compare cognitive function (e.g., Morris water maze) in rodents treated with enantiomerically pure vs. racemic mixtures .

- Receptor Binding Assays : Quantify affinity for NMDA or acetylcholine receptors using radiolabeled ligands .

- Metabolite Profiling : Identify bioactive metabolites via LC-MS to rule out off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。